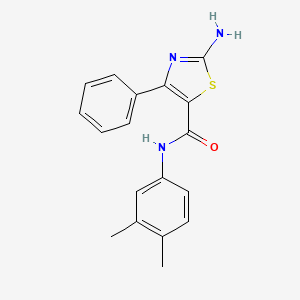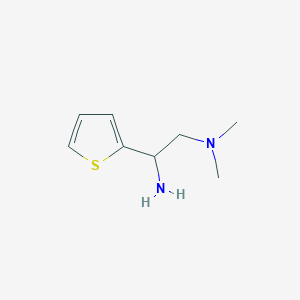![molecular formula C19H20O3 B12119056 4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol](/img/structure/B12119056.png)
4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2S,6S)-5,6-Dihidro-6-[2-(4-hidroxifenil)etil]-2H-piran-2-IL]fenol es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un anillo de pirano y un grupo hidroxifenilo. Este compuesto es de gran interés en varios campos debido a sus posibles actividades biológicas y aplicaciones en química sintética.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-[(2S,6S)-5,6-Dihidro-6-[2-(4-hidroxifenil)etil]-2H-piran-2-IL]fenol típicamente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de un compuesto de hidroxifenil etilo con un derivado de pirano en condiciones ácidas o básicas. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores para asegurar que se logre la estereoquímica deseada.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía y la cristalización son comunes para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-[(2S,6S)-5,6-Dihidro-6-[2-(4-hidroxifenil)etil]-2H-piran-2-IL]fenol experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción utilizando agentes como el borohidruro de sodio pueden convertir el compuesto en sus alcoholes correspondientes u otras formas reducidas.
Reactivos y Condiciones Comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Catalizadores: Catalizadores ácidos o básicos dependiendo del tipo de reacción.
Productos Principales
Aplicaciones Científicas De Investigación
4-[(2S,6S)-5,6-Dihidro-6-[2-(4-hidroxifenil)etil]-2H-piran-2-IL]fenol tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antioxidantes y antiinflamatorias.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo por el cual 4-[(2S,6S)-5,6-Dihidro-6-[2-(4-hidroxifenil)etil]-2H-piran-2-IL]fenol ejerce sus efectos implica la interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antioxidante puede atribuirse a su capacidad de eliminar radicales libres e inhibir las vías de estrés oxidativo. El compuesto también puede interactuar con enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
Acetoacetato de etilo: Un compuesto con características estructurales similares pero diferentes grupos funcionales.
Ácido de Meldrum: Otro compuesto utilizado en la síntesis orgánica con reactividad comparable.
Unicidad
4-[(2S,6S)-5,6-Dihidro-6-[2-(4-hidroxifenil)etil]-2H-piran-2-IL]fenol es único debido a su estereoquímica específica y la presencia tanto de un anillo de pirano como de un grupo hidroxifenilo. Esta combinación de características imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C19H20O3 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
4-[2-[6-(4-hydroxyphenyl)-3,6-dihydro-2H-pyran-2-yl]ethyl]phenol |
InChI |
InChI=1S/C19H20O3/c20-16-9-4-14(5-10-16)6-13-18-2-1-3-19(22-18)15-7-11-17(21)12-8-15/h1,3-5,7-12,18-21H,2,6,13H2 |
Clave InChI |
WNMSDVNIAXMQRI-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC(OC1CCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12118983.png)
![Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B12118997.png)





![[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]a mine](/img/structure/B12119044.png)


![ethyl [(2Z)-2-{[(2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12119058.png)

![2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]-](/img/structure/B12119066.png)

